molecular formula C15H23NO2 B12909265 5-Butyl-3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidine CAS No. 88337-83-1

5-Butyl-3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidine

Cat. No.: B12909265
CAS No.: 88337-83-1
M. Wt: 249.35 g/mol
InChI Key: MGTBPALGPYDIPU-UHFFFAOYSA-N
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Description

5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine is a chemical compound belonging to the isoxazolidine family. Isoxazolidines are five-membered heterocyclic compounds containing an oxygen and nitrogen atom in the ring. This specific compound features a butyl group, a methoxyphenyl group, and a methyl group attached to the isoxazolidine ring, making it a unique and interesting molecule for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine typically involves the cycloaddition of nitrile oxides with alkenes. One common method is the reaction of 4-methoxybenzohydroxamic acid with butyl acrylate in the presence of a base, such as triethylamine, to generate the nitrile oxide intermediate. This intermediate then undergoes a 1,3-dipolar cycloaddition with 2-methyl-2-butene to form the desired isoxazolidine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as copper or palladium nanoparticles supported on alumina can be employed to improve the efficiency of the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazolidinones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the isoxazolidine ring to an amine.

    Substitution: Halogenation reactions using reagents like N-bromosuccinimide can introduce halogen atoms into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

    Oxidation: Oxazolidinones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. Its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-butyl-3-phenyl-2-methylisoxazolidine
  • 5-butyl-3-(4-hydroxyphenyl)-2-methylisoxazolidine
  • 5-butyl-3-(4-chlorophenyl)-2-methylisoxazolidine

Uniqueness

5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine is unique due to the presence of the methoxy group on the aromatic ring, which can influence its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s effectiveness in various applications .

Properties

CAS No.

88337-83-1

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

5-butyl-3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidine

InChI

InChI=1S/C15H23NO2/c1-4-5-6-14-11-15(16(2)18-14)12-7-9-13(17-3)10-8-12/h7-10,14-15H,4-6,11H2,1-3H3

InChI Key

MGTBPALGPYDIPU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(N(O1)C)C2=CC=C(C=C2)OC

Origin of Product

United States

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